N-(2-methoxyethyl)aniline
Overview
Description
N-(2-Methoxyethyl)aniline is an organic compound with the molecular formula C9H13NO It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 2-methoxyethyl group
Mechanism of Action
Target of Action
N-(2-methoxyethyl)aniline is a chemical compound with the molecular formula C9H13NO Aniline-based compounds like this compound have been found to be efficient stabilizers for nitrocellulose-based propellants .
Mode of Action
It’s known that aniline-based compounds can interact with nitrocellulose, a common ingredient in solid energetic materials . The interaction between these compounds and nitrocellulose can influence the thermal stability of the mixtures .
Biochemical Pathways
The compound’s role as a stabilizer suggests it may interact with the decomposition pathways of nitrocellulose-based propellants .
Result of Action
The primary result of this compound’s action is its stabilizing effect on nitrocellulose-based propellants . This interaction can enhance the thermal stability of these mixtures, potentially extending their storage lifetime .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature and humidity conditions can affect the decomposition rate of nitrocellulose-based propellants . Therefore, the stabilizing effect of this compound may vary depending on these environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known that aniline-based compounds can interact with various enzymes and proteins
Cellular Effects
It is known that aniline-based compounds can affect various cellular processes
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that aniline-based compounds can affect the thermal stability of nitrocellulose mixtures
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Methoxyethyl)aniline can be synthesized through several methods. One common approach involves the reaction of aniline with 2-methoxyethanol in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{C6H5NH2} + \text{CH3OCH2CH2OH} \rightarrow \text{C6H5NHCH2CH2OCH3} + \text{H2O} ] The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as sulfuric acid or hydrochloric acid can facilitate the reaction, and the product can be purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: N-(2-Methoxyethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to products such as halogenated or nitrated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(2-Methoxyethyl)aniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Development: The compound’s unique structure makes it a valuable building block for the development of new drugs.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: this compound is employed in studies related to enzyme inhibition and receptor binding.
Comparison with Similar Compounds
N-(2-Acetoxyethyl)aniline: Similar in structure but with an acetoxy group instead of a methoxy group.
N-(2-Hydroxyethyl)aniline: Contains a hydroxy group instead of a methoxy group.
N-(2-Chloroethyl)aniline: Features a chloro group instead of a methoxy group.
Uniqueness: N-(2-Methoxyethyl)aniline is unique due to its methoxyethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and can influence its reactivity in various chemical reactions.
Properties
IUPAC Name |
N-(2-methoxyethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-11-8-7-10-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTMNDFFWSZHCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70903135 | |
Record name | NoName_3732 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70903135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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